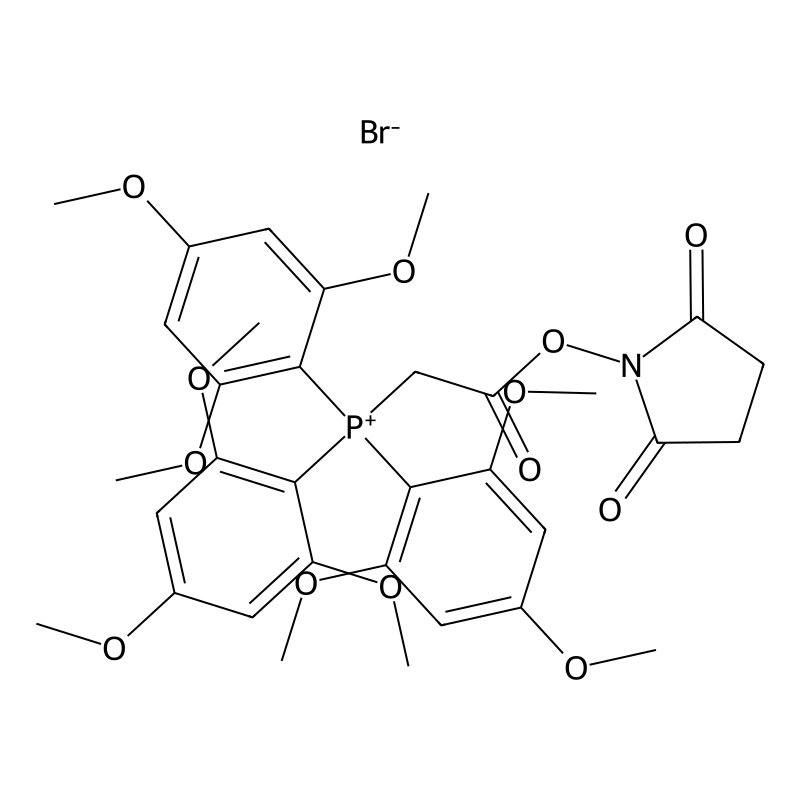

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide is a specialized chemical compound primarily used as a reagent for modifying the N-terminal of peptides. This compound features a phosphonium center with three 2,4,6-trimethoxyphenyl groups, which enhances its reactivity and solubility in various organic solvents. The presence of the N-succinimidyloxycarbonyl group makes it particularly useful in bioconjugation and peptide synthesis applications .

TMPP-Ac-OSu acts as a derivatizing agent for peptides. Its NHS ester moiety readily reacts with the free amine group at the N-terminus of a peptide chain. This reaction creates a stable amide bond, covalently linking TMPP-Ac-OSu to the peptide []. The bulky trimethoxyphenyl group attached to the phosphonium cation aids in the ionization process during mass spectrometry analysis techniques like MALDI-MS, facilitating peptide detection and identification.

In some cases, TMPP-Ac-OSu can be used to convert arginine residues within a peptide to ornithine. This conversion improves the fragmentation pattern observed during mass spectrometry, leading to more efficient peptide sequencing.

- TMPP-Ac-OSu may cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound [].

- It is recommended to handle TMPP-Ac-OSu in a fume hood due to the potential for dust inhalation.

- Dispose of waste containing TMPP-Ac-OSu according to institutional guidelines for hazardous waste disposal.

Peptide N-terminal Derivatization:

SCTMPS, also known as TMPP-Ac-OSu, is a key reagent in modifying the N-terminus (beginning) of peptides. It acts as an acylating agent, forming a covalent bond with the primary amine group of the first amino acid in the peptide chain. This derivatization process serves several purposes in scientific research:

- Improved Peptide Analysis by Mass Spectrometry (MS): SCTMPS modification enhances the ionization efficiency of peptides, making them more readily detectable by techniques like MALDI-MS and FAB-MS [, ]. This allows researchers to analyze complex peptide mixtures and identify individual components with greater accuracy.

- Introduction of Functional Groups: The SCTMPS molecule carries a reactive NHS (N-hydroxysuccinimide) ester group, which can be further coupled with various functional groups like fluorescent probes, biotin tags, or affinity labels [, ]. This allows researchers to label peptides for specific detection, purification, or studying their interactions with other molecules.

Applications in Peptide Research:

SCTMPS finds application in various areas of peptide research, including:

- Protein Sequencing: By modifying the N-terminus with SCTMPS, researchers can improve the sensitivity and accuracy of peptide sequencing by MALDI-MS [].

- Solid-Phase Peptide Synthesis (SPPS): SCTMPS can be employed during SPPS to introduce specific functionalities at the N-terminus of the synthesized peptide [].

- Peptide-Protein Interaction Studies: By attaching biotin or other affinity tags to peptides using SCTMPS, researchers can study their interactions with specific proteins, providing insights into cellular processes and signaling pathways.

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide exhibits significant biological activity due to its ability to modify peptides and proteins. By attaching to the N-terminal of peptides, it can influence their stability, solubility, and biological interactions. This modification is particularly important in studies involving protein structure-function relationships and in the development of peptide-based therapeutics .

The synthesis of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide typically involves several steps:

- Formation of Phosphonium Salt: The initial step involves reacting trimethoxyphenyl groups with phosphorus compounds to form a phosphonium salt.

- Introduction of Succinimido Group: The phosphonium salt is then reacted with succinimidyl carbonate derivatives to introduce the N-succinimidyloxycarbonyl moiety.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications .

This compound has diverse applications in biochemical research and pharmaceutical development:

- Peptide Modification: It is widely used for modifying the N-terminal of peptides to enhance their stability and biological activity.

- Mass Spectrometry: The compound serves as a reagent for protein sequence analysis through techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

- Drug Development: Its ability to conjugate with various biomolecules makes it valuable in designing new therapeutic agents .

Studies involving (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide often focus on its interactions with various biological targets. These interactions can be analyzed using techniques such as:

- Surface Plasmon Resonance: To study binding affinities and kinetics.

- Nuclear Magnetic Resonance Spectroscopy: For structural elucidation of modified peptides.

- Enzyme Inhibition Assays: To evaluate its potential effects on enzyme activity when used as a substrate modifier .

Several compounds exhibit similarities in structure and function to (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Succinimidyl-3-(2-pyridyldithio)propionate | Contains a pyridine ring | Used for thiol labeling in proteins |

| Tris(2,4,6-trimethoxyphenyl)phosphine | Lacks succinimidyl group | Primarily used as a reducing agent |

| Phosphonium Acids | General class of phosphonium compounds | Varies widely in applications from catalysis to bioconjugation |

The uniqueness of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide lies in its specific combination of reactivity due to both the phosphonium center and the N-succinimidyl group, making it particularly effective for peptide modifications compared to others that may lack one or both functionalities .

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide possesses distinct chemical and physical properties that make it valuable for specialized analytical applications.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C₃₃H₃₉BrNO₁₃P |

| Molecular Weight | 768.54 g/mol |

| CAS Number | 226409-58-1 |

| MDL Number | MFCD03095505 |

| Appearance | Off-white to light beige solid |

| Physical State | Solid |

The compound features a complex structure consisting of a phosphonium core with three 2,4,6-trimethoxyphenyl groups attached to the phosphorus atom, along with an N-succinimidyloxycarbonylmethyl group. The bromide serves as the counter ion in this quaternary phosphonium salt structure.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 127-129°C / 201-205°C (dec.)* | |

| Solubility | Slightly soluble in chloroform and methanol | |

| Stability | Requires storage under inert atmosphere | |

| Storage Temperature | -20°C |

*Note: Different literature sources report varying melting point ranges.

Alternative Nomenclature and Synonyms

The compound is known by several systematic and common names in scientific literature: